
2,2'-Bi-1,3-dioxolane, 4,4,4',4',5,5,5',5'-octamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- is a chemical compound with the molecular formula C12H24O4. It is known for its unique structure, which includes two 1,3-dioxolane rings connected by a central carbon-carbon bond, with each ring substituted by four methyl groups. This compound is used in various scientific and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- typically involves the reaction of pinacol with boron-containing reagents. One common method is the reaction of pinacol with boron trichloride (BCl3) or boron trifluoride (BF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary, but common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
In industrial settings, the production of 2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- is scaled up using similar synthetic routes. Large-scale reactors and continuous flow systems are employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reagent flow rates, is common in industrial production.
化学反応の分析
Types of Reactions
2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolane derivatives.
科学的研究の応用
2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a protecting group for diols.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
作用機序
The mechanism of action of 2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of multiple methyl groups enhances its stability and reactivity, allowing it to participate in a wide range of reactions. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
Bis(pinacolato)diboron: Another boron-containing compound with similar reactivity and applications.
2,2’-Bi-1,3-dioxolane: A related compound with fewer methyl substitutions.
Uniqueness
2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- is unique due to its high degree of methyl substitution, which imparts greater stability and reactivity compared to its less substituted counterparts. This makes it particularly useful in applications requiring robust and reactive intermediates.
特性
CAS番号 |
35528-76-8 |
|---|---|
分子式 |
C14H26O4 |
分子量 |
258.35 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C14H26O4/c1-11(2)12(3,4)16-9(15-11)10-17-13(5,6)14(7,8)18-10/h9-10H,1-8H3 |
InChIキー |
HYPIGPGMMNBRNQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(OC(O1)C2OC(C(O2)(C)C)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate](/img/structure/B13828374.png)
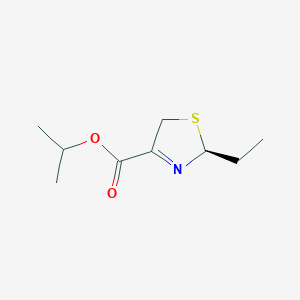
![3-[2-(3-Triethoxysilylpropoxy)Ethoxy]Sulfolane](/img/structure/B13828380.png)
![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)
![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)
![(4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B13828410.png)
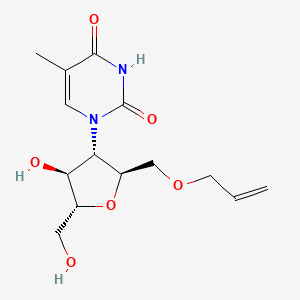
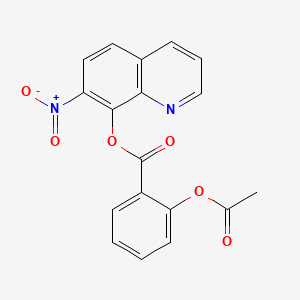
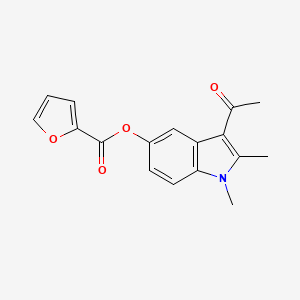
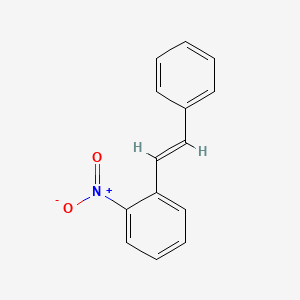
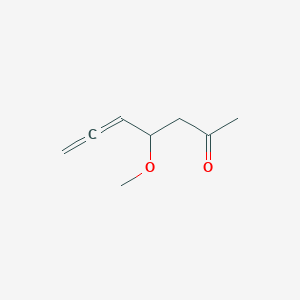
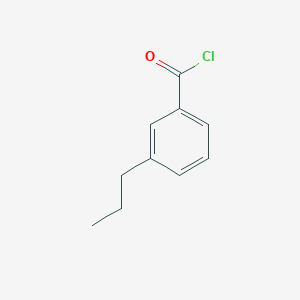

![[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene](/img/structure/B13828453.png)
